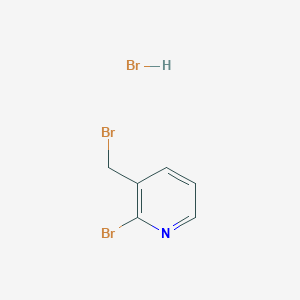

2-Bromo-3-(bromomethyl)pyridine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3-(bromomethyl)pyridine hydrobromide is a brominated organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, where two bromine atoms are attached to the pyridine ring and a bromomethyl group is attached to the third carbon atom of the ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Halogenation of Pyridine Derivatives: One common method involves the halogenation of pyridine derivatives. The pyridine ring can be brominated using bromine in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3), to introduce the bromine atoms at specific positions.

Bromomethylation: The introduction of the bromomethyl group can be achieved through the reaction of the brominated pyridine with formaldehyde and hydrobromic acid (HBr). This reaction typically requires heating and a suitable solvent, such as acetic acid.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for the addition of reagents and precise temperature control can enhance the efficiency and yield of the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as pyridine-N-oxide derivatives.

Reduction: Reduction reactions can be performed to remove the bromine atoms, resulting in the formation of different pyridine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as ammonia (NH3) and methanol (CH3OH) are commonly used, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Pyridine-N-oxide derivatives.

Reduction: Pyridine derivatives with fewer or no bromine atoms.

Substitution: Aminopyridines or hydroxypyridines.

Applications De Recherche Scientifique

Organic Synthesis

2-Bromo-3-(bromomethyl)pyridine hydrobromide serves as a versatile intermediate in the synthesis of various organic compounds. Its electrophilic bromomethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse functional groups into the pyridine framework. Notable applications include:

- Synthesis of Triazoles : It is used in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine, which has implications in medicinal chemistry .

- Production of Benzoxazines : The compound is involved in synthesizing morpholinyl derivatives that exhibit potential biological activity .

Medicinal Chemistry

The compound has been investigated for its biological activities, particularly as a ligand for serotonin receptors. It has shown affinity for the 5-HT4 receptor, which plays a crucial role in mood regulation and gastrointestinal motility. This interaction suggests potential therapeutic applications in treating neuropsychiatric disorders such as depression and anxiety .

Research indicates that derivatives of this compound exhibit antimicrobial and anticancer properties:

- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various bacterial strains, indicating potential applications in antibiotic development .

- Anticancer Activity : Certain derivatives have been studied for their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis .

Case Study 1: Serotonin Receptor Interaction

A study highlighted the interaction of this compound with the 5-HT4 serotonin receptor. The compound's electrophilic nature allows it to engage effectively with biological molecules, influencing enzyme activity and receptor modulation . This property positions it as a candidate for further pharmacological studies aimed at developing new antidepressants.

Case Study 2: Antimicrobial Efficacy

Research has shown that compounds structurally related to this compound possess significant antimicrobial activity against pathogens like Acinetobacter baumannii and Klebsiella pneumoniae. These findings underscore its potential role in developing novel antibiotics .

Mécanisme D'action

The mechanism by which 2-Bromo-3-(bromomethyl)pyridine hydrobromide exerts its effects depends on the specific application. In general, the bromine atoms and the bromomethyl group can interact with various molecular targets, such as enzymes or receptors, leading to biological or chemical changes. The exact pathways involved would depend on the context in which the compound is used.

Comparaison Avec Des Composés Similaires

2-Bromopyridine: A pyridine derivative with a single bromine atom.

3-Bromopyridine: A pyridine derivative with a bromine atom at the third position.

Bromomethylbenzene: A benzene derivative with a bromomethyl group.

Uniqueness: 2-Bromo-3-(bromomethyl)pyridine hydrobromide is unique due to the presence of both bromine atoms and a bromomethyl group on the pyridine ring, which provides it with distinct chemical reactivity compared to its similar compounds. This combination allows for a wider range of chemical transformations and applications.

Activité Biologique

2-Bromo-3-(bromomethyl)pyridine hydrobromide is a halogenated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features significant structural characteristics that contribute to its reactivity and biological properties, particularly its ability to act as an inhibitor of certain enzymes and its potential applications in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C6H6Br3N with a molecular weight of approximately 250.92 g/mol. The compound contains multiple bromine substituents that enhance its chemical reactivity, making it a valuable intermediate in organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Br₃N |

| Molecular Weight | 250.92 g/mol |

| Melting Point | 150-155 °C |

| Boiling Point | 265.2 °C |

| Density | Not Available |

Cytochrome P450 Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2. This enzyme is crucial for the metabolism of various drugs, and its inhibition can lead to altered pharmacokinetics of co-administered medications. Such interactions necessitate careful consideration in therapeutic settings where this compound may be present.

Antimicrobial and Anticancer Potential

Compounds structurally similar to this compound have been studied for their antimicrobial and anticancer properties. Preliminary studies suggest that this compound may exhibit similar activities, potentially offering a pathway for the development of new antimicrobial agents or anticancer therapies .

Case Studies and Research Findings

- Anticancer Activity : A study evaluating various brominated pyridine derivatives found that some exhibited significant cytotoxic effects against cancer cell lines, including prostate and breast cancer cells. The IC50 values for these compounds ranged from low micromolar to nanomolar concentrations, indicating potent activity .

- Drug Interaction Studies : In vitro studies have highlighted the importance of understanding the interaction between this compound and other pharmaceuticals, particularly those metabolized by CYP1A2. The inhibition of this enzyme could lead to increased serum levels of co-administered drugs, raising concerns about toxicity and efficacy .

Propriétés

IUPAC Name |

2-bromo-3-(bromomethyl)pyridine;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2N.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSFZIJIOXPVSNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Br)CBr.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Br3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.83 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.